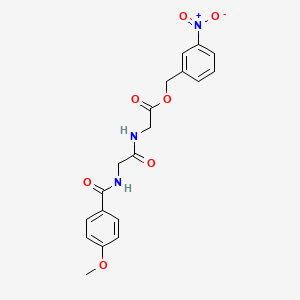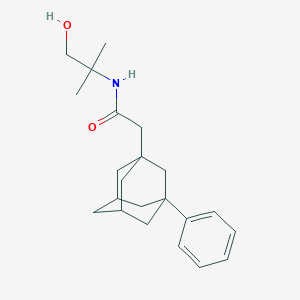![molecular formula C20H23N3O4 B4112896 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a member of the phenylacetamide class of compounds and is structurally similar to other drugs such as lidocaine and procainamide.
Mécanisme D'action
MPAA acts as a sodium channel blocker, preventing the influx of sodium ions into cells. This action leads to a decrease in the excitability of nerve cells, resulting in a local anesthetic effect. MPAA has also been shown to have antiarrhythmic effects by blocking sodium channels in cardiac cells.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects. In addition to its local anesthetic and antiarrhythmic effects, MPAA has been shown to have anti-inflammatory properties. MPAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has a number of advantages for use in scientific research. It is a relatively simple compound to synthesize and has a high purity and yield. MPAA is also structurally similar to other drugs with known therapeutic applications, making it a promising candidate for drug development. However, there are limitations to the use of MPAA in lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research on MPAA. One area of research could focus on its potential use as a cancer therapy. Another area of research could focus on developing new analogs of MPAA with improved pharmacological properties. Additionally, research could focus on the development of new formulations of MPAA for use in different therapeutic applications.
Conclusion:
In conclusion, MPAA is a promising compound for scientific research due to its potential therapeutic applications. Its mechanism of action as a sodium channel blocker makes it a candidate for use as a local anesthetic and antiarrhythmic agent. MPAA also has potential anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of MPAA and to develop new analogs with improved pharmacological properties.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a local anesthetic. MPAA has been shown to have a similar mechanism of action to lidocaine, a commonly used local anesthetic. MPAA has also been studied for its potential use as an antiarrhythmic agent due to its structural similarity to procainamide, a drug used to treat cardiac arrhythmias.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-10-12-22(13-11-15)17-7-3-2-6-16(17)21-20(24)14-27-19-9-5-4-8-18(19)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUYQXCUZNXBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4112888.png)
![5-chloro-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4112889.png)




![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)